molecular formula C5H5FN2O2S B12313616 6-Fluoropyridine-3-sulfonamide CAS No. 1600939-61-4

6-Fluoropyridine-3-sulfonamide

Cat. No.: B12313616
CAS No.: 1600939-61-4
M. Wt: 176.17 g/mol
InChI Key: FOMWVEAFTQFPTC-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3-sulfonamide is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonamide groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) or ammonium fluoride (NH4F) under specific conditions . The sulfonamide group can then be introduced through reactions involving sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production of 6-Fluoropyridine-3-sulfonamide often employs scalable and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-3-sulfonamide involves its interaction with molecular targets through its fluorine and sulfonamide groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-3-sulfonamide
  • 4-Fluoropyridine-3-sulfonamide
  • 3,5-Difluoropyridine-4-sulfonamide

Uniqueness

6-Fluoropyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other fluorinated pyridine derivatives .

Properties

IUPAC Name

6-fluoropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMWVEAFTQFPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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